molecular formula C10H17NO5 B7721252 Rel-(3S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-3-carboxylic acid

Rel-(3S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-3-carboxylic acid

Cat. No. B7721252
M. Wt: 231.25 g/mol
InChI Key: ZJPHKRGPEONGMA-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(3S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO5 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Rel-(3S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rel-(3S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Rel-(3S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-3-carboxylic acid involves the protection of the hydroxyl group on the pyrrolidine ring, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino group. The carboxylic acid group is then activated and coupled with the protected amino group to form the desired product.

Starting Materials
4-hydroxypyrrolidine-3-carboxylic acid, tert-butyl chloroformate, triethylamine, diisopropylethylamine, N,N-dimethylformamide, N,N-diisopropylethylamine, ethyl acetate, sodium bicarbonate, wate

Reaction
Protection of the hydroxyl group on the pyrrolidine ring using tert-butyl chloroformate and triethylamine in N,N-dimethylformamide, Introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino group using diisopropylethylamine and tert-butyl chloroformate in N,N-dimethylformamide, Activation of the carboxylic acid group using N,N-diisopropylethylamine and ethyl chloroformate in ethyl acetate, Coupling of the activated carboxylic acid group with the protected amino group using N,N-diisopropylethylamine in ethyl acetate, Deprotection of the Boc group using sodium bicarbonate and wate

properties

IUPAC Name

(3S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-4-6(8(13)14)7(12)5-11/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPHKRGPEONGMA-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1-[(Tert-butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid

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